Cas no 88284-48-4 (2-(Trimethylsilyl)phenyl trifluoromethanesulfonate)

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate structure
88284-48-4 structure
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4
C10H13F3O3SSi
298.354133367538
MFCD00799598
709384
24870661

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Properties

Names and Identifiers

    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
    • 2-(trimethylsilyl)phenyl trifluoromethane-sulfona
    • 2-(Trimethylsilyl)phenyl Triflate
    • Trifluoromethanesulfonic Acid 2-(Trimethylsilyl)phenyl Ester
    • 2-(Trimethylsilyl)phenyl Triflate Trifluoromethanesulfonic Acid 2-(Trimethylsilyl)phenyl Ester
    • (2-trimethylsilylphenyl) trifluoromethanesulfonate
    • Methanesulfonic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester
    • PubChem19807
    • C10H13F3O3SSi
    • XBHPFCIWRHJDCP-UHFFFAOYSA-N
    • BCP10118
    • 4086AC
    • (TRIMETHYLSILYL)PHENYL TRIFLATE
    • TRA0000170
    • FCH2711571
    • PC450251
    • EN001653
    • SY057456
    • ST2413631
    • AX8063
    • Methanesulfonic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester (9CI)
    • (Trimethylsilyl)phenyl trifluoromethanesulfonate
    • 2-(Trimethylsilyl)phenyl 2,2,2-trifluoroacetate
    • 2-(Trimethylsilyl)phenyl trifluormethanesulfonate
    • 2-(Trimethylsilyl)phenyl trifluoromethansulfonate
    • Acetic acid, 2,2,2-trifluoro-, 2-(trimethylsilyl)phenyl ester
    • Acetic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester
    • o-Trimethylsilylphenyl triflate
    • 88284-48-4
    • DS-16426
    • 2-(trimethylsilyl)phenyl trifluoro-methane sulfonate
    • DB-023683
    • MFCD00799598
    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, 97%
    • AKOS015856668
    • CS-W007378
    • T2089
    • SCHEMBL1713611
    • 2-(Trimethylsilyl)phenyltrifluoromethanesulfonate
    • 2-(trimethylsilyl)phenyl trifluoromethane sulfonate
    • DTXSID00391985
    • +Expand
    • MFCD00799598
    • XBHPFCIWRHJDCP-UHFFFAOYSA-N
    • 1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3
    • O=S(C(F)(F)F)(OC1C([Si](C)(C)C)=CC=CC=1)=O

Computed Properties

  • 298.030676g/mol
  • 0
  • 0
  • 6
  • 3
  • 298.030676g/mol
  • 298.030676g/mol
  • 51.8Ų
  • 18
  • 381
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0

Experimental Properties

  • 3.54100
  • 51.75000
  • n20/D 1.456(lit.)
  • 70 °C/2 mmHg(lit.)
  • Fahrenheit: 204.8 ° f
    Celsius: 96 ° c
  • Not determined
  • Not determined
  • Sensitive to air
  • 1.229 g/mL at 25 °C(lit.)

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Security Information

  • GHS05 GHS05
  • 3
  • S26; S27; S36/37/39; S45
  • R34
  • C C
  • UN 3265 8/PG 2
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • Inert atmosphere,2-8°C
  • II
  • 34
  • Danger
  • 8

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033CP-250mg
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
250mg
$4.00 2024-04-20
A2B Chem LLC
AB43513-250mg
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
250mg
$4.00 2024-04-19
Alichem
A019113078-10g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
10g
$206.70 2023-08-31
Ambeed
A294211-250mg
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
250mg
$5.0 2024-05-30
Apollo Scientific
PC450251-5g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
5g
£65.00 2023-09-02
Crysdot LLC
CD42000112-5g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95+%
5g
$111 2024-07-18
eNovation Chemicals LLC
D548994-1g
2-(TriMethylsilyl)phenyl trifluoroMethanesulfonate
88284-48-4 97%
1g
$259 2022-09-05
Fluorochem
222889-25g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
25g
£278.00 2022-03-01
Oakwood
222889-1g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 90%
1g
$57.00 2024-07-19
TRC
T896638-50mg
2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
88284-48-4
50mg
$ 50.00 2022-06-02

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Reference
Improved synthesis of the benzyne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Atkinson, Darcy J.; et al, Synthesis, 2010, (6), 911-913

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.2 -78 °C; 40 min, -78 °C; -78 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Stereoretentive ring-opening metathesis polymerization to access all-cis poly(p-phenylene vinylene)s with living characteristics
Hsu, Ting-Wei; et al, ChemRxiv, 2020, 1, 1-7

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  90 min, reflux
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -80 °C; -80 °C → -100 °C
1.3 -100 °C; 20 min, -100 °C → -80 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Reference
Synthesis of aryl stannanes from silyl triflates via aryne intermediates
Lakshmi, B. Vasantha; et al, Synlett, 2011, (3), 345-348

Synthetic Circuit 4

Reaction Conditions
1.1 45 min, 80 °C
1.2 Solvents: Tetrahydrofuran ;  rt → -100 °C
1.3 Reagents: Butyllithium ;  -100 °C; 20 min, -100 °C → -80 °C; -80 °C → -100 °C
1.4 -100 °C; 20 min, -100 °C → -80 °C
Reference
An efficient procedure for the synthesis of ortho-trialkylsilylaryl triflates: easy access to precursors of functionalized arynes
Pena, Diego; et al, Synthesis, 2002, (10), 1454-1458

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 3 h, reflux; reflux → rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.3 -100 °C; 20 min, -100 °C → -78 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Reference
Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions at α-Position of Tertiary Amines
Ueda, Hirofumi; et al, Organic Letters, 2014, 16(16), 4194-4197

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 min, rt
1.2 Solvents: Diethyl ether ;  7.3 s, rt
1.3 Reagents: Sodium carbonate Solvents: Water
Reference
Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors
Michel, Boris; et al, Organic Letters, 2014, 16(10), 2684-2687

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  79.2 s, rt
1.2 Solvents: Diethyl ether ;  67 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  4 h, 0 °C → rt
1.2 overnight, 0 °C → rt
Reference
Trifluoromethanesulfonic anhydride
Martinez, Antonio Garcia; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-17

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.2 -100 °C; 20 min, -100 °C → -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Reference
Access to Highly Functionalized Indanes from Arynes and α,γ-Diketo Esters
Hu, Wanyao; et al, Organic Letters, 2019, 21(4), 941-945

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.2 -100 °C; 20 min, -100 °C → -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Reference
Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions at α-Position of Tertiary Amines
Ueda, Hirofumi; et al, Organic Letters, 2014, 16(16), 4194-4197

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.3 -78 °C; 40 min, -78 °C; -78 °C → rt; 20 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Reference
Stereoretentive Ring-Opening Metathesis Polymerization to Access All-cis Poly(p-phenylenevinylene)s with Living Characteristics
Hsu, Ting-Wei; et al, Journal of the American Chemical Society, 2020, 142(28), 11983-11987

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethylamine ,  Isopropyl isocyanate Solvents: Dichloromethane ;  2 h, 23 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Diethyl ether ,  Pentane ;  5 min, 0 °C; 30 min, 0 °C → 23 °C
1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine ;  23 °C → -78 °C
1.4 Reagents: Butyllithium Solvents: Hexane ;  70 min, -78 °C; 1 h, -78 °C
1.5 35 min, -78 °C; 85 min, -78 °C
1.6 Reagents: Sodium bisulfate Solvents: Water ;  45 min, -78 °C → 23 °C
1.7 Reagents: Diethylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  45 min, 40 °C; 40 °C → 23 °C
1.8 Solvents: Acetonitrile ;  20 min, 23 °C; 2 h, 23 °C
1.9 Reagents: Sodium bicarbonate ,  Sodium bisulfate Solvents: Water ;  23 °C
Reference
Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne
Bronner, Sarah M.; et al, Journal of Organic Chemistry, 2009, 74(22), 8842-8843

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 70 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.4 -78 °C; 1 h, -78 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Reference
Trifluoromethyl aryl sulfonates (TFMS): An applicable trifluoromethoxylation reagent
Lei, Meng; et al, Tetrahedron Letters, 2019, 60(20), 1389-1392

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Reference
Dual Nickel-/Palladium-Catalyzed Reductive Cross-Coupling Reactions between Two Phenol Derivatives
Xiong, Baojian; et al, Organic Letters, 2020, 22(16), 6334-6338

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Reference
Dual nickel/palladium-catalyzed reductive cross-coupling reactions between two phenol derivatives
Xiong, Baojian; et al, ChemRxiv, 2020, 1, 1-8

Synthetic Circuit 16

Reaction Conditions
Reference
1,2-Difunctionalization of Aryl Triflates: A Direct and Modular Access to Diversely Functionalized Anilines
Cho, Seoyoung; et al, Organic Letters, 2020, 22(4), 1670-1674

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Cesium fluoride ,  18-Crown-6 Solvents: Acetonitrile ,  1,2-Dichlorobenzene ;  overnight, 70 °C
Reference
Cycloaddition of benzyne to SWCNT: towards CNT-based paddle wheels
Criado, Alejandro; et al, Chemical Communications (Cambridge, 2010, 46(37), 7028-7030

Synthetic Circuit 18

Reaction Conditions
Reference
Assembly of polyfunctional arenes with three contiguous and different substituents by Pd-catalyzed four-component reactions
Shen, Yong; et al, Cell Reports Physical Science, 2021, 2(11),

Synthetic Circuit 19

Reaction Conditions
Reference
Aerobic Cu-catalyzed oxidative 1 : 2 coupling of benzynes with terminal alkynes
Lu, Tianhao; et al, Chemical Communications (Cambridge, 2020, 56(59), 8214-8217

Synthetic Circuit 20

Reaction Conditions
Reference
Copper-Mediated Trifluoromethylation-Allylation of Arynes
Yang, Xinkan; et al, Organic Letters, 2018, 20(4), 1179-1182

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, 85 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  20 min, -80 °C
2.2 -78 °C; 30 min, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides
Shaibu, Balagopal S.; et al, Organic & Biomolecular Chemistry, 2012, 10(34), 6834-6839

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 30 min, 0 °C
2.1 Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
2.3 -78 °C; 2 h, -78 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C
Reference
Copper-Mediated Cascade C-H/N-H Annulation of Indolocarboxamides with Arynes: Construction of Tetracyclic Indoloquinoline Alkaloids
Zhang, Ting-Yu; et al, Organic Letters, 2018, 20(1), 220-223

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium Solvents: Toluene ;  4 h, 110 °C; 30 min, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Methanol ,  Water ;  neutralized, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, 0 °C; 0 °C → rt; 2 h, rt
2.2 Solvents: Water ;  rt
Reference
Alkyl substituted [2.2]paracyclophane-1,9-dienes
Lidster, Benjamin J.; et al, Organic & Biomolecular Chemistry, 2016, 14(25), 6079-6087

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Reference
Improved synthesis of the benzyne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Atkinson, Darcy J.; et al, Synthesis, 2010, (6), 911-913

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Pyridine Solvents: Dichloromethane
Reference
Benzynes in Natural Product Synthesis
Hunter, Ruth F., 1989, , ,

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 5 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 10, 0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, rt
Reference
Synthesis of aryne precursor o-Trimethylsilylphenyl triflate
Wu, Qing-chun; et al, Hecheng Huaxue, 2007, 15(1), 111-113

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Raw materials

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Preparation Products

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(CAS:88284-48-4)2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
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